molecular formula C6H5ClN2O2 B146338 2-Chloro-5-nitroaniline CAS No. 6283-25-6

2-Chloro-5-nitroaniline

Cat. No. B146338
CAS RN: 6283-25-6
M. Wt: 172.57 g/mol
InChI Key: KWIXNFOTNVKIGM-UHFFFAOYSA-N
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Description

2-Chloro-5-nitroaniline is a compound with the molecular formula C6H5ClN2O2 . It is an important pharmaceutical and veterinary drug intermediate .


Synthesis Analysis

The synthesis of 2-Chloro-5-nitroaniline involves careful optimization of various parameters. The vertical Bridgman approach has been used to effectively produce the bulk organic 2C5NA crystal .


Molecular Structure Analysis

The molecule of 2-Chloro-5-nitroaniline is close to being planar, with a maximum deviation for an O atom . In the crystal structure, intermolecular N-H⋯O and N-H⋯N interactions link the molecules into a three-dimensional network .


Chemical Reactions Analysis

2-Chloro-5-nitroaniline possesses strong electron-withdrawing groups, making it reactive in various chemical reactions .


Physical And Chemical Properties Analysis

2-Chloro-5-nitroaniline is a yellow crystalline solid with moderate solubility in organic solvents . Its thermal stability and kinetic parameters have been examined using thermogravimetric analysis and differential thermal curves .

Scientific Research Applications

Organic Crystal Growth

2-Chloro-5-nitroaniline (2C5NA) is used in the growth and characterization of organic crystals . The Vertical Bridgman technique is employed to produce bulk organic 2C5NA crystals . This process involves optimizing the shape, dimensions, and cone angle of the ampoule, setting the temperature profile for the 2C5NA crystal, and identifying the growth atmosphere and lowering rate .

Physical, Chemical, and Mechanical Properties Analysis

The compound is used to study various physical, chemical, and mechanical properties . Single-crystal X-ray diffraction (XRD), powder XRD, proton Fourier transform nuclear magnetic resonance (FT-NMR), and Fourier transform infrared investigations are used to confirm the crystal structure, molecular structure, and presence of functional groups in the formed crystal .

Thermal Stability and Kinetic Parameters Examination

2C5NA is used in the examination of thermal stability and kinetic parameters . Thermogravimetric analysis and differential thermal curves are used for this purpose .

Electrical Conductivity and Dielectric Behavior Investigation

The compound is used to investigate the electrical conductivity and dielectric behavior of 2C5NA with variations in frequency and temperature .

Vickers Micro-Hardness Test

The Vickers micro-hardness test is carried out on the organic 2-chloro-5-nitroaniline crystal, demonstrating the indentation size effect .

Pharmaceutical Research

2-Chloro-5-nitroaniline serves as a key building block for the synthesis of novel sorafenib analogues containing a quinoxalinedione ring and amide linker .

Medical Research

The compound has shown significant applications in the field of medical research, specifically in the development of cancer therapeutics and inhibitors of human immunodeficiency virus type-1 (HIV-1) .

Safety And Hazards

2-Chloro-5-nitroaniline is a highly toxic and hazardous chemical compound that poses significant risks to human health and the environment. It is fatal if swallowed, inhaled, or in contact with skin .

properties

IUPAC Name

2-chloro-5-nitroaniline
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InChI

InChI=1S/C6H5ClN2O2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H,8H2
Source PubChem
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InChI Key

KWIXNFOTNVKIGM-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)Cl
Source PubChem
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Molecular Formula

C6H5ClN2O2
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DSSTOX Substance ID

DTXSID6038827
Record name 2-Chloro-5-nitroaniline
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Molecular Weight

172.57 g/mol
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Physical Description

Yellow solid; [HSDB] Gold colored powder; [MSDSonline]
Record name 2-Chloro-5-nitroaniline
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Solubility

Very soluble in acetone, ether, ethanol, acetic acid
Record name 2-CHLORO-5-NITROANILINE
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Vapor Pressure

0.000485 [mmHg]
Record name 2-Chloro-5-nitroaniline
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Product Name

2-Chloro-5-nitroaniline

Color/Form

Yellow needles from petroleum ether

CAS RN

6283-25-6
Record name 2-Chloro-5-nitroaniline
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Melting Point

121 °C
Record name 2-CHLORO-5-NITROANILINE
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Synthesis routes and methods

Procedure details

In 10 ml of methylene chloride, was dissolved 2.9 g (0.01 mol) of N-(2-chloro-5-nitrophenyl)-α-pivaloylacetic acid amide, which is easily obtained by a reaction of 2-chloro-5-nitroaniline with pivaloylacetic acid ester; and then to this was added, slowly, 1.50 g (0.00525 mol) of 1,3-dibromo-5,5-dimethylhydantoin, on an ice bath, followed by stirring for 1 hour.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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